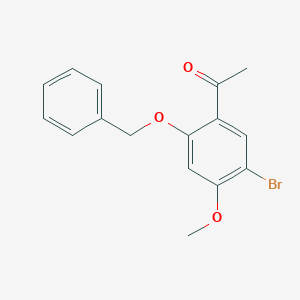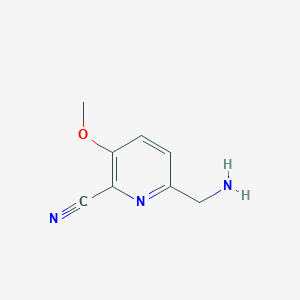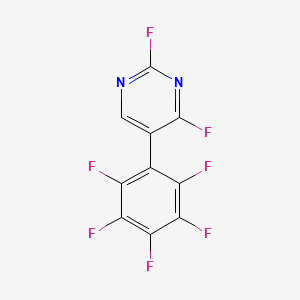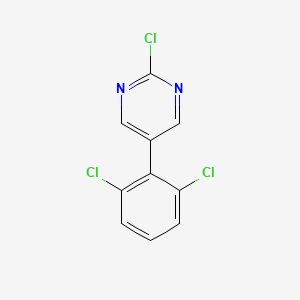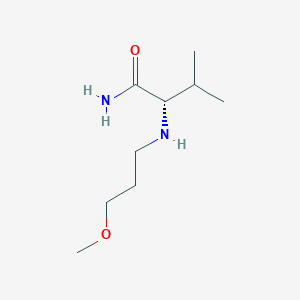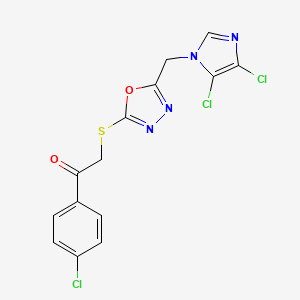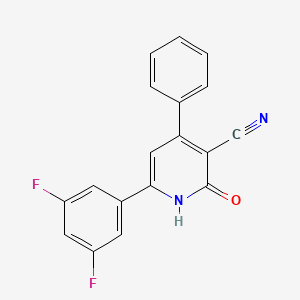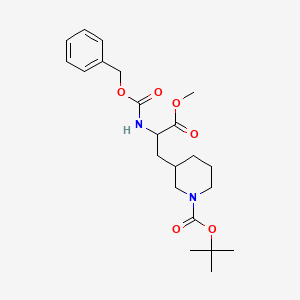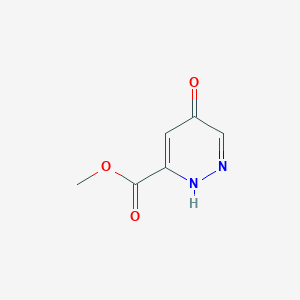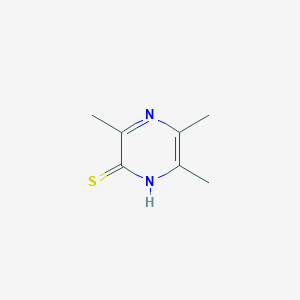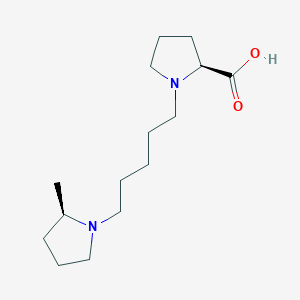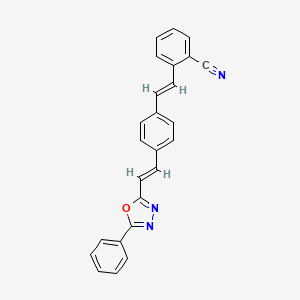
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12BrNO4. It is a derivative of propanoic acid and contains both bromine and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitroacetophenone followed by esterification. The reaction typically proceeds as follows:
Bromination: 2-nitroacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the nitro group.
Esterification: The resulting 4-bromo-2-nitroacetophenone is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 2-(4-amino-2-nitrophenyl)propanoate.
Substitution: Ethyl 2-(4-hydroxy-2-nitrophenyl)propanoate.
Hydrolysis: 2-(4-bromo-2-nitrophenyl)propanoic acid.
Applications De Recherche Scientifique
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-bromo-2-nitrophenyl)propanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and the derivative being studied.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-bromopropanoate: Lacks the nitro group and has different reactivity.
Ethyl 2-(4-chloro-2-nitrophenyl)propanoate: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Ethyl 2-(4-nitrophenyl)propanoate: Lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C11H12BrNO4 |
|---|---|
Poids moléculaire |
302.12 g/mol |
Nom IUPAC |
ethyl 2-(4-bromo-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H12BrNO4/c1-3-17-11(14)7(2)9-5-4-8(12)6-10(9)13(15)16/h4-7H,3H2,1-2H3 |
Clé InChI |
MDXFOLOHSHKMCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)
